molecular formula C16H13FN2S B2502567 2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 862977-16-0

2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2502567
CAS No.: 862977-16-0
M. Wt: 284.35
InChI Key: WLBODKXLWCIWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiazole ring substituted with a fluorine atom and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the fluorine atom. The tetrahydroisoquinoline moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the benzothiazole ring or the tetrahydroisoquinoline moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The benzothiazole ring and the fluorine atom play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Uniqueness

2-(4-fluoro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a benzothiazole ring with a tetrahydroisoquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBODKXLWCIWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.